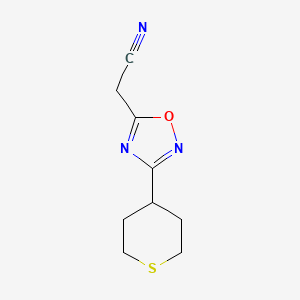
2-(3-(四氢-2H-噻喃-4-基)-1,2,4-噁二唑-5-基)乙腈
描述
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗惊厥活性
含有四氢-2H-噻喃-4-基药效团的化合物在戊四氮诱导的癫痫发作模型中已显示出显著的抗惊厥活性。 这表明其在开发治疗癫痫和其他癫痫发作疾病的新疗法中具有潜在应用 .
抗菌特性
研究表明该化合物的衍生物可能具有抗菌特性,这在创造新的抗生素或抗菌剂以对抗耐药菌株和其他病原体方面可能有用 .
HIV 研究
噻唑环的衍生物在结构上类似于四氢-2H-噻喃环,已被合成并测试了其对 HIV-1 病毒逆转录酶功能的活性。 这表明其在抗逆转录病毒药物开发中具有潜在应用 .
化学标准和校准
美国国家标准与技术研究院 (NIST) 已在其数据库中包含了四氢-2H-噻喃等化合物,表明其在各种科学测量中用作化学标准或校准剂 .
作用机制
Target of Action
Similar compounds derived from dihydro-2h-thiopyran-4(3h)-one have shown strong activity against candida spp, a type of yeast, and Gram-positive bacteria .
Mode of Action
It’s worth noting that related compounds have demonstrated antimicrobial and anticonvulsant activities . This suggests that these compounds may interact with specific receptors or enzymes in the target organisms, leading to inhibition of essential biological processes.
Biochemical Pathways
and Gram-positive bacteria . This suggests that these compounds may interfere with the metabolic pathways essential for the survival and growth of these organisms.
Result of Action
Related compounds have demonstrated antimicrobial and anticonvulsant activities . This suggests that these compounds may lead to the death of microbial cells and the suppression of seizure activity.
Action Environment
and Gram-positive bacteria suggests that these compounds may be effective in diverse environments, including those inhabited by these organisms .
生化分析
Biochemical Properties
2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in antimicrobial and anticonvulsant activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on various cell types, including its ability to inhibit the growth of certain bacterial and fungal strains . Additionally, it has shown anticonvulsant properties, affecting neuronal cells and altering their excitability .
Molecular Mechanism
At the molecular level, 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, but its effects can change over time. For instance, prolonged exposure to the compound can lead to degradation, affecting its efficacy . Long-term studies have shown that it can have sustained effects on cellular functions, including antimicrobial and anticonvulsant activities .
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile vary with dosage. Lower doses have been found to be effective in exhibiting antimicrobial and anticonvulsant properties without significant adverse effects . Higher doses can lead to toxicity and adverse effects, including impaired motor skills and other physiological changes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic processes can influence the compound’s efficacy and duration of action. Additionally, its effects on metabolic flux and metabolite levels have been observed in various studies .
Transport and Distribution
The transport and distribution of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
2-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-4-1-8-11-9(12-13-8)7-2-5-14-6-3-7/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGIRFBFTPUDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


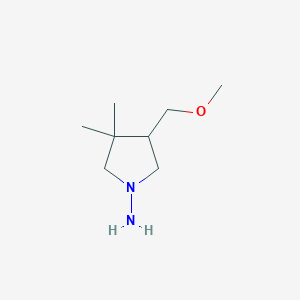
![3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1479139.png)
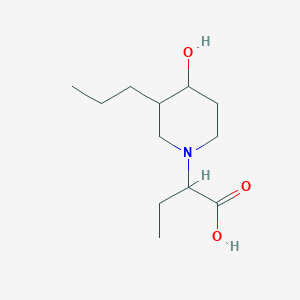
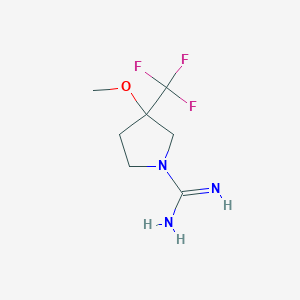
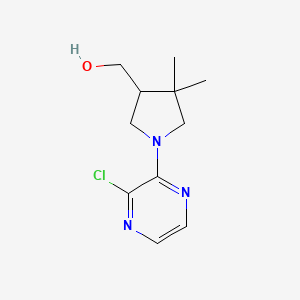
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B1479145.png)
![2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1479147.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1479148.png)

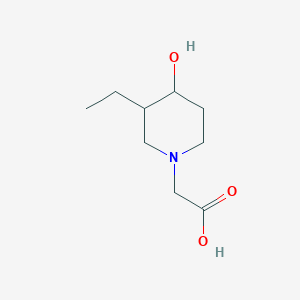
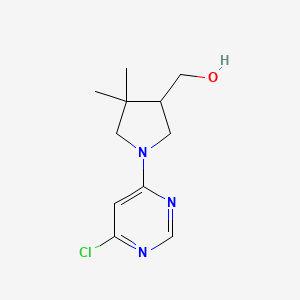
![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1479156.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1479158.png)
